REACTION_CXSMILES
|
I[C:2]1[S:3][CH:4]=[C:5]([CH3:7])[CH:6]=1.[C:8]([C:12]1[CH:16]=[C:15]([NH2:17])[NH:14][N:13]=1)([CH3:11])([CH3:10])[CH3:9].CN[C@@H]1CCCC[C@H]1NC.C(=O)([O-])[O-].[K+].[K+].N#N>C1(C)C=CC=CC=1.[Cu]I>[C:8]([C:12]1[CH:16]=[C:15]([NH2:17])[N:14]([C:2]2[S:3][CH:4]=[C:5]([CH3:7])[CH:6]=2)[N:13]=1)([CH3:11])([CH3:10])[CH3:9] |f:3.4.5|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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IC=1SC=C(C1)C
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Name
|
|
Quantity
|
683 mg
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=NNC(=C1)N
|
Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
140 μL
|
Type
|
reactant
|
Smiles
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CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N#N
|
Name
|
copper(I) iodide
|
Quantity
|
42 mg
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
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TEMPERATURE
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Details
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at reflux under N2 for 16 hr during which time most of the solvent
|
Duration
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16 h
|
Type
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CUSTOM
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Details
|
The resulting mixture was partitioned between ethyl acetate (150 mL) and water (150 mL)
|
Type
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CUSTOM
|
Details
|
the organic layer was separated
|
Type
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EXTRACTION
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Details
|
extracted with aq. citric acid solution (10% w/v, 150 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (SiO2, 120 g, DCM, isocratic elution)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)N)C=1SC=C(C1)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |